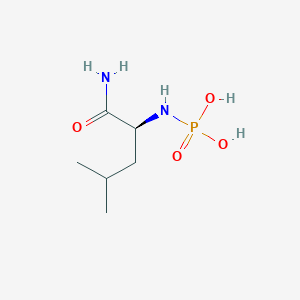

N~2~-Phosphono-L-Leucinamide

Description

Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity and a set of the most relevant descriptors.

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Non-linear methods: Techniques like Artificial Neural Networks (ANN) can be used to model more complex, non-linear relationships between structure and activity.

For the illustrative dataset, a hypothetical MLR equation might look like this:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where β are the regression coefficients and ε is the error term. The analysis of the dataset suggests that the size of the R-substituent plays a significant role in the inhibitory activity, with smaller substituents leading to higher potency. nih.gov Therefore, descriptors related to steric bulk (e.g., molar refractivity or van der Waals volume) would likely be significant in a QSAR model for this series of compounds.

Structure

3D Structure

Properties

CAS No. |

83328-05-6 |

|---|---|

Molecular Formula |

C6H15N2O4P |

Molecular Weight |

210.17 g/mol |

IUPAC Name |

[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]phosphonic acid |

InChI |

InChI=1S/C6H15N2O4P/c1-4(2)3-5(6(7)9)8-13(10,11)12/h4-5H,3H2,1-2H3,(H2,7,9)(H3,8,10,11,12)/t5-/m0/s1 |

InChI Key |

LHNDGZQCKJAVRF-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NP(=O)(O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NP(=O)(O)O |

Origin of Product |

United States |

Data Set Compilation and Preparation:a Series of N2 Phosphono L Leucinamide Analogues Would Be Synthesized and Their Biological Activity E.g., Ic50 Values Against a Specific Target Enzyme Determined. This Data Forms the Basis of the Qsar Model. an Illustrative Dataset, Based on the Findings for Vanx Inhibitors, is Presented Below.nih.gov

Table 1: Illustrative Dataset of Phosphonamidate Dipeptide Derivatives and their Inhibitory Activity against VanX

| Compound | R-substituent | IC50 (mM) nih.gov | pIC50 (-logIC50) |

|---|---|---|---|

| 1a | -H (Glycine) | 0.39 | 3.41 |

| 1b | -CH3 (Alanine) | 0.70 | 3.15 |

| 1c | -CH(CH3)2 (Valine) | 1.12 | 2.95 |

| 1d | -CH2CH(CH3)2 (Leucine) | 2.82 | 2.55 |

| 1e | -CH2Ph (Phenylalanine) | 4.13 | 2.38 |

This table is generated based on data reported in the literature for phosphonamidate analogs of D-Ala-D-Ala dipeptides. nih.gov The pIC50 values are calculated for the purpose of this illustrative QSAR discussion.

Model Validation and Interpretation:the Predictive Power of the Developed Qsar Model Must Be Rigorously Validated. This is Typically Done Using Both Internal and External Validation Techniques:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the robustness and internal consistency of the model.

External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in the model development is evaluated.

A statistically valid QSAR model, characterized by high correlation coefficients (R²) and cross-validated R² (q²), and low standard error of prediction, can then be used to predict the activity of novel, unsynthesized N2-phosphono-L-leucinamide derivatives. The model also provides valuable insights into the key structural features that govern the biological activity, thereby guiding the rational design of more effective compounds.

Based on a comprehensive search of available scientific literature, no preclinical data regarding the biological activity of the specific compound N2-Phosphono-L-Leucinamide could be identified. Consequently, the generation of an article detailing its in vitro and in vivo properties as per the requested outline is not possible at this time.

The requested sections and subsections require specific research findings, such as enzyme activity data, target engagement studies, and results from in vivo animal models. Without any primary or secondary research publications detailing these aspects of N2-Phosphono-L-Leucinamide, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Further investigation into scientific databases and research articles will be necessary to determine if any studies on N2-Phosphono-L-Leucinamide have been conducted and published. Should such information become available, the requested article can be generated.

V. Structural Biology Insights into N2 Phosphono L Leucinamide Binding

X-ray Crystallographic Analysis of N2-Phosphono-L-Leucinamide-Enzyme Complexes

X-ray crystallography stands as a cornerstone technique in structural biology, offering atomic-level resolution of molecular structures. This method has been successfully employed to elucidate the binding mode of N2-Phosphono-L-Leucinamide to metalloproteases, providing a static yet highly detailed snapshot of the molecular interactions at play.

A high-resolution crystallographic study of N2-Phosphono-L-Leucinamide (also referred to as N-phosphoryl-L-leucinamide) in complex with thermolysin, a thermostable metalloendopeptidase, has been a pivotal achievement in understanding its inhibitory mechanism. The structure was determined and refined to a resolution of 1.6 Å, providing a clear and detailed view of the inhibitor within the enzyme's active site.

This high-resolution data revealed that the phosphoramidate (B1195095) group of N2-Phosphono-L-Leucinamide directly coordinates with the essential zinc ion in the active site of thermolysin. Interestingly, two of the phosphoryl oxygens of the inhibitor interact with the zinc atom. This coordination geometry is significant as it suggests that N2-Phosphono-L-Leucinamide acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide hydrolysis. The leucyl side chain of the inhibitor settles into a hydrophobic pocket of the enzyme, a key determinant of binding specificity.

| Crystallographic Data for N | |

| Enzyme | Thermolysin |

| Inhibitor | N |

| Resolution | 1.6 Å |

| Key Finding | The phosphoramidate group of the inhibitor coordinates with the active site zinc ion through two of its oxygen atoms, mimicking the transition state of the catalyzed reaction. |

A key observation is the interaction between the phosphoramidate nitrogen of the inhibitor and the carboxylate side chain of a glutamate (B1630785) residue (Glu-143) in thermolysin. The distance between these two atoms is a mere 0.34 nm, suggesting a strong hydrogen bond. This interaction is believed to be critical for the stabilization of the bound inhibitor. The phosphorus-nitrogen bond length in the bound inhibitor was measured to be 0.18 nm, which is longer than a typical P-N double bond, indicating that the nitrogen atom is protonated. This protonation is thought to be facilitated by the aforementioned glutamate residue, which may act as a proton shuttle.

| Key Interacting Residues in the Thermolysin-N | |

| Inhibitor Moiety | Enzyme Residue |

| Phosphoryl Oxygens | Zinc (Zn²⁺) |

| Phosphoramidate Nitrogen | Glutamate-143 (Glu-143) |

| Leucyl Side Chain | Hydrophobic Pocket |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Conformation and Dynamics

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation and dynamics of molecules in solution, more closely mimicking the physiological environment. NMR can provide information on the flexibility of the inhibitor and the enzyme upon binding and can identify which parts of the inhibitor are in close contact with the protein.

Although specific NMR studies detailing the binding of N2-Phosphono-L-Leucinamide to an enzyme are not readily found in the surveyed literature, the technique holds immense potential. For instance, transferred Nuclear Overhauser Effect (trNOE) experiments could be used to determine the conformation of the flexible leucinamide portion of the inhibitor when bound to the enzyme. Furthermore, isotope labeling of either the inhibitor or the protein would allow for detailed mapping of the binding interface and the study of the dynamic changes that occur upon complex formation.

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes with N2-Phosphono-L-Leucinamide

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biomolecules that are often difficult to crystallize. biorxiv.org This method is particularly well-suited for studying large enzyme complexes, multi-protein assemblies, or enzymes that undergo significant conformational changes upon ligand binding. biorxiv.org

To date, specific Cryo-EM studies of N2-Phosphono-L-Leucinamide bound to a target enzyme have not been reported in the available literature. However, for larger metalloproteases or for studying the inhibitor's effect on enzyme-substrate or enzyme-protein complexes, Cryo-EM would be an invaluable tool. It could potentially capture different conformational states of the enzyme in the presence of the inhibitor, providing a more dynamic view of its inhibitory mechanism.

Analysis of Conformational Changes in Target Enzymes Upon N2-Phosphono-L-Leucinamide Binding

The binding of an inhibitor to an enzyme is often not a simple lock-and-key mechanism but rather an induced-fit process, where both the ligand and the enzyme may undergo conformational changes to achieve optimal binding.

More pronounced conformational changes can be seen in the coordination sphere of the catalytic zinc ion. The shift from a tetracoordinate to a pentacoordinate geometry upon inhibitor binding is a significant conformational adjustment of the active site, driven by the interaction with the phosphoramidate group. This localized change is a key feature of the induced-fit mechanism for this class of inhibitors and highlights the flexibility of the enzyme's active site. nih.gov

Vi. Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mode of N2-Phosphono-L-Leucinamide and its analogs within the active site of target enzymes, such as leucine (B10760876) aminopeptidase (B13392206) (LAP).

Researchers utilize docking simulations to predict how these phosphonamidate compounds orient themselves within the enzyme's binding pocket. For instance, in studies of phosphinate pseudopeptide inhibitors of leucylaminopeptidases, docking simulations have been employed to visualize the binding orientation. The results of such simulations for an inhibitor with a leucine residue at the P1 position revealed that the phosphinate group coordinates with the catalytic zinc ions in the active site. nih.gov Furthermore, the C-terminal carboxylate group was observed to form a hydrogen bond with the guanidine (B92328) moiety of an arginine residue (Arg431), while the N-terminal amine group formed a salt bridge with an aspartate residue (Asp273). nih.gov

A crucial aspect of validating docking protocols is the process of redocking, where a known co-crystallized ligand is extracted from the protein structure and then docked back into the active site. A successful docking protocol is generally considered to be one where the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å. nih.gov

Table 1: Key Interactions Identified Through Molecular Docking of a Phosphinate Inhibitor in Leucine Aminopeptidase

| Interacting Ligand Group | Interacting Enzyme Residue | Type of Interaction |

| Phosphinate Group | Zinc Ions | Coordination |

| C-terminal Carboxylate | Arg431 | Hydrogen Bond |

| N-terminal Amine | Asp273 | Salt Bridge |

This table is based on findings from studies on phosphinate pseudopeptide inhibitors of leucylaminopeptidases.

Molecular Dynamics (MD) Simulations to Explore Ligand-Protein Flexibility and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility and stability of the complex over time. youtube.com MD simulations are crucial for understanding how the binding of N2-Phosphono-L-Leucinamide and its analogs affects the conformational dynamics of both the ligand and the target protein.

MD simulations can confirm the stability of the binding mode predicted by docking. For example, simulations of protein-ligand complexes can be run for nanoseconds to observe whether the ligand remains stably bound in the predicted orientation. researchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often analyzed to assess the stability of the complex. nih.gov

In the context of phosphorylated peptides, MD simulations have been used to compare the conformational ensembles produced by different force fields. nih.gov These studies highlight how phosphorylation can alter protein conformations and dynamics, which is relevant to understanding the behavior of phosphonamidate compounds like N2-Phosphono-L-Leucinamide in a biological environment. nih.gov

Quantum Mechanical (QM) and QM/MM Calculations for Reaction Mechanism Analysis

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are employed to study chemical reactions and electronic properties with high accuracy. mdpi.com These methods are particularly valuable for analyzing the mechanism of enzyme inhibition by compounds like N2-Phosphono-L-Leucinamide, especially when bond formation or breaking is involved.

Phosphonamidate peptides are considered transition-state analogs, mimicking the tetrahedral intermediate of amide bond hydrolysis catalyzed by peptidases. nih.gov QM/MM simulations can elucidate the "flowing" atomistic mechanisms of such reactions, providing insights into the stabilization of the transition state. mdpi.com For instance, quantum chemical analysis has been used to study the interactions of transition-state analogs with leucine aminopeptidase, revealing the nature of the electronic interactions between the inhibitor and the active site residues. tandfonline.com

These calculations can also shed light on the stability of the phosphonamidate bond itself. Studies on phosphonamidate dipeptides have shown that they can be unstable in aqueous solutions, with the rate of hydrolysis being dependent on the basicity of the N-terminal amino group. nih.gov QM calculations can help to understand the electronic factors that contribute to this instability.

De Novo Design and Virtual Screening for Novel N2-Phosphono-L-Leucinamide Analogs

De novo design is a computational strategy used to create novel molecules with desired properties from scratch. proteindesign.org This approach, often combined with virtual screening, is a powerful tool for discovering new analogs of N2-Phosphono-L-Leucinamide with improved inhibitory activity or other desirable characteristics.

The process of de novo design can be either ligand-based or structure-based. In a structure-based approach, the three-dimensional structure of the target enzyme's active site is used as a template to design molecules that fit snugly and interact favorably with key residues. This strategy has been applied to the design of inhibitors for various enzymes. proteindesign.org

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific target. This can be done using molecular docking to predict binding affinities or by using pharmacophore models that define the essential three-dimensional arrangement of functional groups required for biological activity.

Prediction of Structure-Binding Affinity Relationships (SBAR)

Understanding the relationship between the chemical structure of a compound and its binding affinity for a target is a cornerstone of drug discovery. Computational methods play a crucial role in predicting these structure-binding affinity relationships (SBAR).

By systematically modifying the structure of N2-Phosphono-L-Leucinamide in silico and calculating the predicted binding affinity for each analog, researchers can build models that correlate specific structural features with inhibitory potency. For example, studies on phosphonamidate dipeptide inhibitors of VanX have shown that the inhibitory activity is dependent on the size of the R-substituent, with smaller substituents leading to better inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a common approach to formalize these relationships. While not specifically documented for N2-Phosphono-L-Leucinamide, 3D-QSAR studies have been performed on other leucine aminopeptidase inhibitors to identify the key structural characteristics that contribute to their inhibitory potency. tandfonline.com

Vii. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Modification of the N2-Phosphono Moiety

The phosphonate (B1237965) group is a key feature of N2-Phosphono-L-Leucinamide, acting as a mimic of the tetrahedral transition state of peptide bond hydrolysis by certain enzymes, particularly metalloproteases. nih.gov Modifications to this group, therefore, have a profound effect on the compound's inhibitory activity.

The charge state of the phosphonate group is a critical determinant of binding affinity. At physiological pH, the phosphonate exists as a dianion, which is crucial for its interaction with the active site of target enzymes, often involving coordination with metal ions like zinc. nih.gov

Esterification of the phosphonate group, which neutralizes its negative charge, generally leads to a significant decrease in inhibitory potency. This is because the charged phosphonate is often essential for mimicking the transition state of the substrate. However, phosphonate esters can be employed as prodrugs. These more lipophilic derivatives can exhibit improved cell permeability. Once inside the cell, they can be hydrolyzed by intracellular esterases to release the active, charged phosphonopeptide. mdpi.com

Table 1: Effect of Phosphonate Esterification on Inhibitory Activity

| Compound | Phosphonate Form | Relative Potency | Rationale |

|---|---|---|---|

| N2-Phosphono-L-Leucinamide | Free Acid (Dianion) | High | Mimics tetrahedral transition state; strong interaction with enzyme active site. |

| N2-(Monomethylphosphono)-L-Leucinamide | Monoester | Moderate to Low | Reduced charge leads to weaker interaction with the enzyme. |

The introduction of substituents on the phosphorus atom or the methylene (B1212753) bridge connecting it to the nitrogen can influence the compound's electronic properties, steric profile, and stability. For instance, replacing the P-H bond with a P-C bond, creating a phosphinate, can alter the binding mode and selectivity. While specific data on N2-Phosphono-L-Leucinamide is limited, studies on related phosphonopeptides have shown that such modifications can be used to fine-tune the inhibitor's profile against different enzymes. nih.gov

Structural Determinants within the L-Leucinamide Moiety

The L-Leucinamide portion of the molecule is responsible for key interactions within the enzyme's specificity pockets.

The isobutyl side chain of leucine (B10760876) plays a crucial role in binding to the hydrophobic S1 pocket of many aminopeptidases. nih.gov The L-stereochemistry is generally essential for optimal activity, as it correctly orients the side chain for insertion into this pocket. The D-enantiomer is typically much less active or inactive.

Modifications to the leucine side chain can have a significant impact on potency and selectivity. For example, replacing the isobutyl group with other hydrophobic moieties can alter the affinity for the S1 pocket. Studies on related dipeptide amides have shown that variations in the amino acid side chain can lead to differences in inhibitory potency against various enzyme isoforms.

Table 2: Influence of Leucine Side Chain on Inhibitory Potency

| Analogue | Leucine Side Chain Modification | Effect on Potency | Reason |

|---|---|---|---|

| N2-Phosphono-L-Leucinamide | Isobutyl (standard) | High | Optimal fit into the hydrophobic S1 pocket of target enzymes. |

| N2-Phosphono-L-Valinamide | Isopropyl | Reduced | Smaller side chain may lead to suboptimal hydrophobic interactions. |

| N2-Phosphono-L-Isoleucinamide | sec-Butyl | Variable | Altered branching may affect binding orientation and affinity. |

Note: This table is based on established principles of enzyme-substrate interactions and SAR studies of related inhibitors, as direct comparative data for N2-Phosphono-L-Leucinamide analogues was not available.

Linker Region Modifications and Their Effects on Potency and Specificity

The "linker" in N2-Phosphono-L-Leucinamide can be considered the bond between the phosphonate group and the leucine nitrogen. Systematic modifications in this region, such as altering its length or flexibility, can have a significant impact on the compound's ability to position the phosphonate and leucinamide moieties optimally within the enzyme's active site. nih.gov While specific studies on linker modifications for this particular compound are not widely available, research on other enzyme inhibitors has shown that linker design is a powerful strategy to improve binding affinity and pharmacokinetic properties. nih.gov

Development of Predictive QSAR Models for N2-Phosphono-L-Leucinamide Derivatives

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a crucial step in modern drug discovery, offering the potential to rationalize the design of new, more potent compounds and to predict their biological activity prior to synthesis. For N2-phosphono-L-leucinamide derivatives, QSAR studies aim to establish a mathematical correlation between the structural features of the molecules and their observed biological activities.

A foundational aspect of developing a robust QSAR model is the availability of a dataset of compounds with well-defined structures and corresponding biological activity data. Research into phosphonamidate dipeptides as potential inhibitors of enzymes like VanX provides such a basis. For instance, a study on a series of N-[(1-aminoethyl)hydroxyphosphinyl]-amino acid derivatives, which share the phosphonamidate linkage characteristic of N2-phosphono-L-leucinamide derivatives, yielded valuable data on their inhibitory concentrations (IC50) against the VanX enzyme. nih.gov

The development of a predictive QSAR model for such derivatives would typically involve the following key steps:

Viii. Preclinical Biological Activity in Model Systems Excluding Clinical Human Data

In Vivo Preclinical Models for Mechanistic Studies (Non-Therapeutic Outcomes)

Pharmacodynamic Biomarker Analysis in Preclinical Studies

The identification and analysis of pharmacodynamic (PD) biomarkers are crucial in preclinical studies to establish a relationship between drug exposure and its biological effect, thereby providing evidence of target engagement and informing dose selection for further studies. A PD biomarker should reflect a direct pharmacological response to the drug. For an enzyme inhibitor, this could be a measurement of the inhibition of the target enzyme activity in a relevant tissue or a change in the levels of the enzyme's substrate or a downstream product.

Despite the extensive in vitro characterization of phosphonate (B1237965) inhibitors of leucine (B10760876) aminopeptidase (B13392206), there is a notable absence of published preclinical studies detailing specific pharmacodynamic biomarkers for N2-Phosphono-L-Leucinamide or its close analogues in animal models. The scientific literature to date has not described the use of specific biomarkers to quantify the in vivo activity of these compounds.

Conceptually, a pharmacodynamic biomarker for a leucine aminopeptidase inhibitor could involve the direct measurement of enzyme activity in tissue homogenates from treated animals compared to a control group. Alternatively, one could measure the concentration of a known substrate of leucine aminopeptidase in tissues or biological fluids, with the expectation that inhibition of the enzyme would lead to an accumulation of the substrate. However, specific studies applying these methodologies to the phosphonic acid analogue of L-leucine or related compounds in preclinical models have not been reported. The development of such biomarkers would be a critical step in the future preclinical and clinical development of this class of inhibitors.

Comparative Analysis with Other Enzyme Inhibitors in Preclinical Settings

The inhibitory activity of phosphonic acid analogues of amino acids has been evaluated against various aminopeptidases, primarily through in vitro enzymatic assays. These studies provide a basis for comparing their potency and selectivity. The primary targets have often been leucine aminopeptidase (LAP) and aminopeptidase N (APN or CD13).

A study by Giannousis and Bartlett in 1987 synthesized and evaluated a variety of phosphorus-containing amino acid and dipeptide analogues as inhibitors of leucine aminopeptidase from porcine kidney. nih.gov The phosphonic acid analogues of L-Leucine and L-Phenylalanine were found to be the most potent inhibitors among the simple α-aminoalkylphosphonic acids tested, with Ki values of 0.23 µM and 0.42 µM, respectively. nih.gov In contrast, the corresponding phosphinic acid analogues of Leucine and Phenylalanine were approximately 100-fold less potent. nih.gov This highlights the significance of the phosphonate group for potent inhibition.

Further research has expanded on these findings, comparing a wider range of phosphonate and phosphinate derivatives. For instance, a study on phosphonic acid analogues of phenylglycine demonstrated their inhibitory activity against both porcine aminopeptidase N (pAPN) and bovine lens leucine aminopeptidase (blLAP). nih.govnih.gov The study found that the inhibitory patterns against the two enzymes were similar, with the aminophosphonate fragments binding in a highly uniform manner. nih.govnih.gov

The following interactive tables summarize the inhibitory constants (Ki) of various phosphonate and phosphinate inhibitors against different aminopeptidases, as reported in the literature.

| Compound | Inhibitor Type | Ki (µM) |

|---|---|---|

| (R)-3e (L-Leu analogue) | Phosphonic Acid | 0.23 |

| (R)-3h (L-Phe analogue) | Phosphonic Acid | 0.42 |

| 17-O- (Bestatin analogue) | Phosphinic Acid | 56 |

| 17-NH2 (Bestatin analogue) | Phosphinamide | 40 |

| 8e (Dipeptide analogue) | Phosphonate Dipeptide | 58 |

| 8h (Dipeptide analogue) | Phosphonate Dipeptide | 340 |

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Microsomal Aminopeptidase | 0.87 cornell.edu |

| Val-P (L-Valine analogue) | Leucine Aminopeptidase | 0.15 nih.gov |

| hPhe-P (Homophenylalanine analogue) | Leucine Aminopeptidase | 0.14 nih.gov |

| hTyr-P (Homotyrosine analogue) | Leucine Aminopeptidase | 0.12 nih.gov |

These comparative analyses from preclinical, in vitro studies are essential for understanding the structure-activity relationships of this class of inhibitors and for selecting candidates with the desired potency and selectivity profile for further development. The data consistently show that phosphonic acid analogues of hydrophobic amino acids are potent inhibitors of leucine aminopeptidase.

Ix. Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purification and Quantification

Chromatographic methods are essential for the separation of N²-Phosphono-L-Leucinamide from impurities and for its accurate quantification. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N²-Phosphono-L-Leucinamide and for its quantification. chemscene.com It is a highly efficient separation method that can resolve the target compound from closely related impurities.

In a typical reversed-phase HPLC (RP-HPLC) method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the components. For a polar compound like N²-Phosphono-L-Leucinamide, careful method development is required to achieve good retention and separation. The quantification is performed by comparing the peak area of the compound in a sample to that of a known standard.

While specific HPLC conditions for N²-Phosphono-L-Leucinamide are not detailed in the available literature, the following table provides an example of typical HPLC conditions that could be adapted for its analysis.

| Illustrative HPLC Parameters for Amino Acid Derivative Analysis |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Injection Volume |

| Column Temperature |

These parameters are illustrative and would require optimization for the specific analysis of N²-Phosphono-L-Leucinamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of N²-Phosphono-L-Leucinamide in complex mixtures, such as biological samples.

The LC separates the compound of interest from the matrix components, which are then introduced into the mass spectrometer for detection. LC-MS can provide both qualitative (identification based on retention time and mass-to-charge ratio) and quantitative (based on peak area) information with high sensitivity and specificity. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation of the parent ion. nih.gov

| Illustrative LC-MS Parameters for Phosphonopeptide Analysis |

| LC Parameters |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Flow Rate |

| MS Parameters |

| Ionization Mode |

| Scan Mode |

| Monitored Transitions (for MS/MS) |

These parameters are illustrative and would require optimization for the specific analysis of N²-Phosphono-L-Leucinamide.

Biophysical Methods for Ligand-Protein Interaction Characterization

Among the array of biophysical techniques available, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) stand out as powerful and widely used methods for the detailed characterization of ligand-protein binding events. These techniques offer a direct and label-free approach to quantify the key parameters that define a binding interaction.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the heat changes that occur upon the binding of a ligand to a protein. This method allows for the determination of the complete thermodynamic profile of the interaction in a single experiment. By measuring the heat released or absorbed during the binding event, ITC can directly determine the binding affinity (K_a_ or K_d_), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these parameters, the change in entropy (ΔS) and the Gibbs free energy of binding (ΔG) can be calculated, providing a full thermodynamic signature of the interaction.

The principle of ITC involves the incremental titration of the ligand, in this case, N2-Phosphono-L-Leucinamide, into a solution containing the target protein, typically a leucine (B10760876) aminopeptidase (B13392206), under constant temperature. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting binding isotherm provides the binding affinity, while the magnitude of the heat change is proportional to the enthalpy of binding.

While specific ITC data for the interaction of N2-Phosphono-L-Leucinamide with leucine aminopeptidase is not extensively available in public literature, the study of similar phosphinate and phosphonate (B1237965) inhibitors with this class of enzymes provides a clear indication of the expected thermodynamic parameters. For instance, studies on related phosphonate analogues of leucine have revealed potent inhibition of leucine aminopeptidase, suggesting a strong binding affinity that would be quantifiable by ITC.

Table 1: Representative Thermodynamic Data for Phosphonate Inhibitor Binding to Leucine Aminopeptidase (LAP) obtained by methods other than ITC

| Compound | Target Enzyme | K_i (μM) | Method |

| (R)-L-Leucinephosphonic acid | Porcine Kidney LAP | 0.23 | Kinetic Assay |

| (R)-L-Phenylalaninephosphonic acid | Porcine Kidney LAP | 0.42 | Kinetic Assay |

This table presents representative inhibition constants (K_i_) for compounds structurally related to N2-Phosphono-L-Leucinamide, which are indicative of the binding affinities that can be further characterized by ITC to obtain a full thermodynamic profile.

Surface Plasmon Resonance (SPR) is a powerful optical technique used to monitor biomolecular interactions in real-time. It provides quantitative information about the kinetics of binding, including the association rate constant (k_on_) and the dissociation rate constant (k_off_), from which the equilibrium dissociation constant (K_d_) can be calculated. This kinetic information is complementary to the thermodynamic data obtained from ITC and is crucial for understanding the dynamic nature of the ligand-protein interaction.

In an SPR experiment, one of the interacting partners, typically the protein (e.g., leucine aminopeptidase), is immobilized on a sensor chip. A solution containing the other partner, the analyte (e.g., Nngcontent-ng-c559706526="" class="ng-star-inserted">2-Phosphono-L-Leucinamide), is then flowed over the sensor surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of increase in the signal during the association phase is related to k_on, while the rate of signal decay during the dissociation phase (when the analyte solution is replaced by buffer) is related to k_off_.

Although specific SPR data for Nngcontent-ng-c559706526="" class="ng-star-inserted">2-Phosphono-L-Leucinamide is not readily found in published research, studies on other phosphorus-containing inhibitors of leucine aminopeptidase have demonstrated slow-binding behavior. nih.gov This suggests that the kinetics of binding are a critical aspect of their inhibitory mechanism. SPR would be an ideal technique to dissect these slow association and dissociation rates. For example, slow-binding behavior was observed for the phosphonic acid analogues of L-Leucine and L-Phenylalanine, with their association rate constants (k_on) being determined. nih.gov

Table 2: Representative Kinetic Data for Phosphonate Inhibitor Binding to Leucine Aminopeptidase (LAP) determined by kinetic assays

| Compound | Target Enzyme | k_on (M⁻¹s⁻¹) | Method |

| (R)-L-Leucinephosphonic acid | Porcine Kidney LAP | 400 ± 55 | Kinetic Assay |

| (R)-L-Phenylalaninephosphonic acid | Porcine Kidney LAP | 445 ± 50 | Kinetic Assay |

This table provides examples of association rate constants for related phosphonate inhibitors, illustrating the type of kinetic data that can be obtained and further detailed using SPR analysis for compounds like N2-Phosphono-L-Leucinamide.

The application of both ITC and SPR would provide a comprehensive understanding of the molecular interactions between N2-Phosphono-L-Leucinamide and its target protein, guiding further optimization of its structure for enhanced potency and selectivity.

X. Future Directions and Emerging Research Perspectives for N2 Phosphono L Leucinamide

Development of N²-Phosphono-L-Leucinamide as Biochemical Probes

A significant future direction lies in the development of N²-Phosphono-L-Leucinamide and its analogs as sophisticated biochemical probes. By incorporating reporter tags such as fluorophores or biotin, these molecules can be transformed into activity-based probes (ABPs). ABPs are powerful tools that form covalent bonds with catalytically active enzymes, allowing for their detection, quantification, and identification within complex biological mixtures. documentsdelivered.com

The phosphonamidate "warhead" can be combined with a peptide recognition element and a reporter tag to create highly specific probes for targeted enzymes. nih.gov For instance, a peptidic phosphonate (B1237965) equipped with a BODIPY fluorophore has been successfully designed as an ABP for human leukocyte elastase. nih.gov This approach allows for the selective labeling and visualization of active enzymes in gels and potentially in living cells, providing insights into their activity levels in different physiological and pathological states. nih.gov

The straightforward synthesis of phosphoramidate (B1195095) peptides using standard solid-phase peptide synthesis facilitates the rapid creation of diverse probe libraries. documentsdelivered.com This enables the development of probes tailored to a wide range of serine proteases and metalloproteinases, expanding the toolkit for functional proteomics and aiding in the identification of new therapeutic targets. documentsdelivered.comrsc.org

Exploration of Novel Enzyme Targets Based on Structural and Mechanistic Insights

While N²-Phosphono-L-Leucinamide is a known inhibitor of enzymes like thermolysin, its structural features suggest it could be a valuable scaffold for targeting other, less-characterized metalloproteinases. rcsb.org The phosphoramidate moiety's ability to interact with the active site zinc ion in a pentacoordinate geometry makes it an excellent mimic of the tetrahedral transition state of peptide hydrolysis. rcsb.org This mechanistic insight allows for the rational design of inhibitors for a broad family of zinc-dependent proteases.

Future research will likely focus on exploring the vast landscape of the human metalloproteome, which comprises nearly 200 enzymes involved in diverse biological processes. nih.gov Dysregulated activity of many of these enzymes is implicated in diseases ranging from cancer to arthritis. nih.govnih.govresearchgate.net By leveraging the structural understanding of how N²-Phosphono-L-Leucinamide binds to its targets, researchers can design new inhibitors with modified peptide components to achieve high selectivity for novel enzyme targets. rcsb.orgnih.gov This exploration could uncover new therapeutic opportunities and provide a deeper understanding of the roles these enzymes play in health and disease. nih.govgoogle.com

Integration with High-Throughput Screening (HTS) Platforms for Analog Discovery

The discovery of novel and more potent analogs of N²-Phosphono-L-Leucinamide can be significantly accelerated by integrating combinatorial chemistry with high-throughput screening (HTS) platforms. mdpi.comyoutube.com The synthesis of large combinatorial libraries of phosphoramidates and peptidomimetics allows for the rapid generation of thousands to millions of diverse compounds. acs.orgnih.govamericanpeptidesociety.orgchemdiv.com These libraries can be created by systematically varying the amino acid components and other structural elements of the parent molecule. acs.orgnih.gov

HTS platforms, which can screen vast numbers of compounds for activity against a specific target, are essential for efficiently mining these libraries. mdpi.commdpi.comnih.gov The development of robust, cell-free or cell-based assays is crucial for the success of HTS campaigns. mdpi.com By combining these technologies, researchers can quickly identify "hit" compounds with desired inhibitory profiles. These hits can then be further optimized through medicinal chemistry to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Application in Systems Biology and Metabolomics Research for Pathway Elucidation

N²-Phosphono-L-Leucinamide and its analogs have the potential to become valuable tools in the fields of systems biology and metabolomics. nih.govresearchgate.net As selective inhibitors of specific enzymes, these compounds can be used to perturb metabolic pathways in a controlled manner. By observing the resulting changes in the cellular metabolome, researchers can gain insights into the function of the inhibited enzyme and its role within the broader metabolic network. nih.gov

Metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, can reveal the downstream consequences of enzyme inhibition. researchgate.netphysiology.org For example, inhibiting a key metalloproteinase could lead to the accumulation of its substrates and a depletion of its products, with cascading effects on interconnected pathways. nih.gov This approach can help to identify the physiological substrates of poorly characterized enzymes and elucidate their roles in complex biological processes, offering a deeper understanding of disease states and potential therapeutic interventions. researchgate.net

Advances in Prodrug Strategies for Enhanced Cellular Delivery in Research Models

A significant challenge for the application of phosphonates and phosphonopeptides like N²-Phosphono-L-Leucinamide in cell-based assays and in vivo research models is their poor membrane permeability due to the negatively charged phosphonate group. nih.govfrontiersin.org To overcome this limitation, various prodrug strategies are being developed to mask this charge and enhance cellular uptake. nih.govnih.govresearchgate.netbaranlab.org

One common approach is the use of ester or amidate derivatives that can be cleaved by intracellular enzymes to release the active phosphonate compound. nih.govnih.govacs.org For example, bis-amidate and aryloxy phosphonamidate ("ProTide") strategies have shown promise in improving the cellular potency of phosphonate-containing molecules. nih.govnih.gov These prodrugs are designed to be stable in plasma but are efficiently converted to the active form once inside the cell. nih.govacs.orguiowa.edu Further advances in these strategies will be crucial for enabling the use of N²-Phosphono-L-Leucinamide and its analogs to study intracellular targets and for their potential development as therapeutic agents. nih.govresearchgate.net

Compound Information Table

| Compound Name | Abbreviation/Synonym | Key Role/Characteristic |

| N²-Phosphono-L-Leucinamide | P-Leu-NH₂ | Phosphoramidate inhibitor of thermolysin |

| Phosphoramidon | Naturally occurring thermolysin inhibitor | |

| BODIPY | Boron-dipyrromethene | A class of fluorescent dyes used as reporter tags |

Q & A

Q. What are the standard synthetic routes for N~2~-Phosphono-L-Leucinamide, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino protection, with phosphono group incorporation via phosphoramidite chemistry .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for isolation. Validate purity using LC-MS (ESI+) and 1H/31P NMR (e.g., δ ~15–20 ppm for phosphono groups) .

- Critical Validation : Compare retention times and spectral data with PubChem entries for analogous leucinamide derivatives (e.g., N,N-Diethyl-L-leucinamide) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Methodological Answer :

- NMR : 1H NMR to confirm stereochemistry (e.g., coupling constants for α-protons: J = 6–8 Hz in L-configuration). 31P NMR quantifies phosphono group integrity .

- X-ray Crystallography : For absolute configuration, crystallize in polar solvents (e.g., methanol/water) and analyze space group symmetry. Compare with L-leucine derivatives in the Cambridge Structural Database .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across enzyme inhibition assays be resolved?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, ionic strength) per NIH guidelines . For example, variations in IC50 values may arise from buffer composition (e.g., Tris vs. HEPES).

- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic validation .

- Data Interpretation : Apply statistical models (ANOVA) to assess significance of discrepancies, referencing Lee University’s CHEM-380/381 coursework on experimental design .

Q. What computational strategies optimize the design of this compound analogs for targeting specific enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., metalloproteases). Prioritize analogs with ΔG < -8 kcal/mol .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of phosphono-enzyme coordination. Analyze root-mean-square deviation (RMSD) for backbone alignment .

- QSAR : Corrogate electronic parameters (Hammett σ) of phosphono groups with inhibitory activity using partial least squares (PLS) regression .

Q. How do solvent and pH conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 25–40°C in buffers (pH 2–9). Monitor degradation via HPLC-UV (λ = 214 nm) and quantify half-life (t1/2) .

- Mechanistic Insight : Use 31P NMR to detect hydrolysis products (e.g., inorganic phosphate) under acidic conditions. Reference PubChem stability data for N-ethyl-L-leucinamide .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC50/IC50. Report 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Cross-validate with bootstrap resampling .

Q. How can researchers address low yields in phosphono group incorporation during synthesis?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to vary equivalents of phosphonating reagent (e.g., diethyl chlorophosphate), temperature, and reaction time .

- Mechanistic Analysis : Track intermediates via FT-IR (P=O stretch ~1250 cm⁻¹) and adjust protecting groups (e.g., switch from Boc to Fmoc) to reduce steric hindrance .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.